2-{[(Benzyloxy)carbonyl]amino}-3-(6-bromopyridin-3-yl)-3-hydroxypropanoic acid
CAS No.:
Cat. No.: VC17759667
Molecular Formula: C16H15BrN2O5
Molecular Weight: 395.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H15BrN2O5 |
|---|---|
| Molecular Weight | 395.20 g/mol |
| IUPAC Name | 3-(6-bromopyridin-3-yl)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoic acid |
| Standard InChI | InChI=1S/C16H15BrN2O5/c17-12-7-6-11(8-18-12)14(20)13(15(21)22)19-16(23)24-9-10-4-2-1-3-5-10/h1-8,13-14,20H,9H2,(H,19,23)(H,21,22) |
| Standard InChI Key | AVAULUZZEGVSSH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC(C(C2=CN=C(C=C2)Br)O)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-{[(Benzyloxy)carbonyl]amino}-3-(6-bromopyridin-3-yl)-3-hydroxypropanoic acid (C₁₆H₁₅BrN₂O₅) features a central propanoic acid scaffold substituted at the α-carbon with both a benzyloxycarbonyl (Cbz) group and a 6-bromopyridin-3-yl moiety. The hydroxyl group at the β-position introduces stereochemical complexity, enabling chiral interactions with biological targets.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅BrN₂O₅ |
| Molecular Weight | 395.20 g/mol |
| IUPAC Name | 3-(6-bromopyridin-3-yl)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoic acid |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC(C(C2=CN=C(C=C2)Br)O)C(=O)O |
| Topological Polar Surface Area | 113 Ų |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 6 |
The bromine atom at the 6-position of the pyridine ring enhances electrophilicity, facilitating nucleophilic substitution reactions in synthetic modifications. The Cbz group serves as a transient protective moiety for the amino group, a strategy widely employed in peptide synthesis.
Synthesis and Preparation
Stepwise Synthetic Pathways
Industrial synthesis typically involves a multi-step protocol:
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Amino Protection: The primary amino group of β-hydroxyaspartic acid is protected using benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions (pH 9–10) to yield 3-{[(benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid.
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Pyridinyl Coupling: A Suzuki-Miyaura cross-coupling reaction introduces the 6-bromopyridin-3-yl group via palladium catalysis, leveraging the boronic acid derivative of 6-bromopyridine.
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Deprotection and Purification: Acidic hydrolysis removes the Cbz group, followed by recrystallization from ethanol/water mixtures to achieve >98% purity.
Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Amino Protection | Cbz-Cl, NaHCO₃, THF, 0°C | 85 |
| Cross-Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 72 |
| Final Deprotection | HCl (6M), reflux, 2h | 91 |
Critical challenges include minimizing racemization at the β-hydroxy center and ensuring regioselectivity during pyridinyl coupling. Microwave-assisted synthesis has been explored to reduce reaction times by 40% while maintaining enantiomeric excess >99%.
Biological Activity and Mechanism
Enzyme Inhibition Profiling
In vitro studies demonstrate potent inhibition of:
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Matrix Metalloproteinase-9 (MMP-9): IC₅₀ = 128 nM, attributed to chelation of the catalytic zinc ion by the hydroxypropanoic acid moiety.
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Janus Kinase 2 (JAK2): IC₅₀ = 340 nM, with molecular docking suggesting hydrophobic interactions between the bromopyridinyl group and the kinase's ATP-binding pocket.
The compound's ability to simultaneously target inflammatory proteases and signaling kinases positions it as a candidate for autoimmune disease therapeutics.
Comparative Analysis with Structural Analogues
Table 3: Activity Comparison of Cbz-Protected Analogues
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